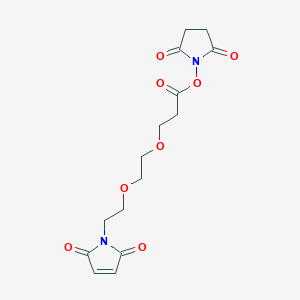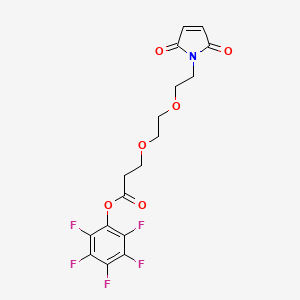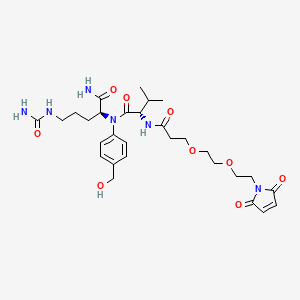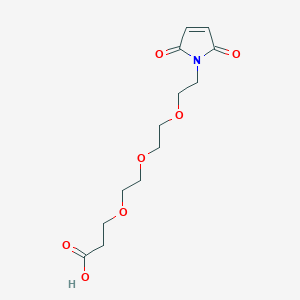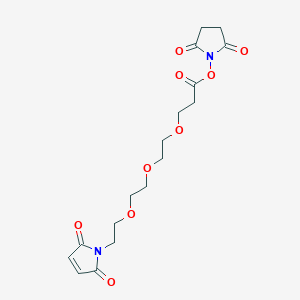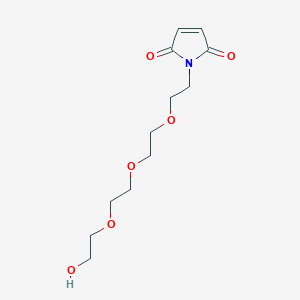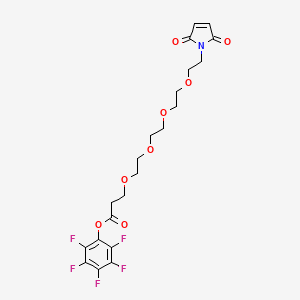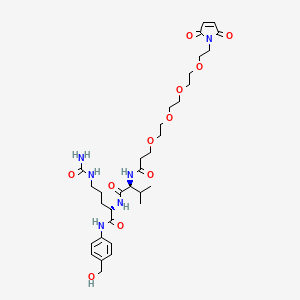
BET 溴域抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
BET 溴结构域抑制剂在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在癌症研究中,这些抑制剂已显示出靶向多种类型癌症的希望,包括急性髓性白血病、多发性骨髓瘤和急性淋巴细胞白血病 . 它们通过阻断癌基因的表达和破坏癌症进展中的关键信号通路来发挥作用 .
除了癌症研究之外,BET 溴结构域抑制剂还在治疗炎症性疾病、心血管疾病和神经系统疾病方面的潜力正在研究中 . 它们调节基因表达的能力使它们成为研究表观遗传调控和开发新的治疗策略的宝贵工具 .
作用机制
生化分析
Biochemical Properties
BET bromodomain inhibitors play a crucial role in biochemical reactions. They interact with enzymes, proteins, and other biomolecules like acetylated histones and transcription factors . The nature of these interactions is reversible binding, which allows for the regulation of gene expression and other cellular processes .
Cellular Effects
BET bromodomain inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by preventing the interaction between BET proteins and acetylated histones and transcription factors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of BET bromodomain inhibitors involves their reversible binding to the bromodomains of BET proteins . This prevents the interaction between BET proteins and acetylated histones and transcription factors , thereby influencing gene expression and other cellular processes .
准备方法
合成路线和反应条件: BET 溴结构域抑制剂的合成通常涉及设计可以有效地与 BET 蛋白的溴结构域结合的小分子。 一种常见的方法是使用乙酰化模拟物来阻止溴结构域与染色质结合 . 合成路线通常涉及多步有机合成,包括形成关键中间体和最终的偶联反应。 例如,JQ1 的合成,一种著名的 BET 溴结构域抑制剂,涉及形成噻吩二氮杂卓核心,然后进行官能团修饰以增强结合亲和力和选择性 .
工业生产方法: BET 溴结构域抑制剂的工业生产涉及将实验室开发的合成路线放大。 这需要优化反应条件、纯化过程和质量控制措施,以确保生产高纯度化合物。 高性能液相色谱 (HPLC) 和质谱等技术通常用于纯化和表征 .
化学反应分析
反应类型: BET 溴结构域抑制剂经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰抑制剂的化学结构以增强其效力和选择性至关重要 .
常用试剂和条件: 用于合成 BET 溴结构域抑制剂的常用试剂包括乙酰化剂、还原剂和偶联剂。 温度、溶剂和 pH 等反应条件被仔细控制以实现所需的化学转化 .
形成的主要产物: 从这些反应中形成的主要产物是最终的 BET 溴结构域抑制剂,其特征在于它们能够与 BET 蛋白的溴结构域结合并抑制其功能。 这些抑制剂通常是具有特定官能团的小分子,这些官能团增强了它们的结合亲和力和选择性 .
相似化合物的比较
BET 溴结构域抑制剂在特异性靶向 BET 蛋白的溴结构域方面是独一无二的。 类似的化合物包括其他靶向非 BET 溴结构域的溴结构域抑制剂,例如那些存在于组蛋白乙酰转移酶和转录起始因子中的溴结构域抑制剂 . BET 溴结构域抑制剂以其对 BET 蛋白家族的选择性和其在癌症和其他疾病中的潜在治疗应用而著称 .
类似化合物的清单:- 组蛋白乙酰转移酶抑制剂
- 转录起始因子抑制剂
- 非 BET 溴结构域抑制剂
总之,BET 溴结构域抑制剂代表着一类很有前途的化合物,在科学研究和治疗应用中具有巨大潜力。 它们调节基因表达和靶向关键疾病通路的能力使它们成为推进我们对表观遗传调控的理解和开发治疗各种疾病的新方法的宝贵工具。
属性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
